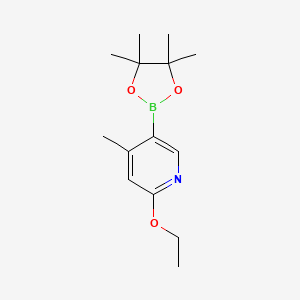
2-Amino-5-(2,5-difluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2,5-difluorophenyl)pyridine is a chemical compound with the CAS Number: 1249608-12-5 and Linear Formula: C11H8F2N2 . It has a molecular weight of 206.19 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.19 .Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Pyridine derivatives are highlighted for their significant role in medicinal chemistry, demonstrating a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer activities. The versatility of pyridine as a scaffold in drug development is underscored by its ability to interact with various biological targets, suggesting that 2-Amino-5-(2,5-difluorophenyl)pyridine could be explored for similar applications (Abu-Taweel et al., 2022).
Role in Catalysis and Organic Synthesis
The synthesis and functionalization of pyridine derivatives are crucial in organic synthesis and catalysis, indicating that this compound could serve as a valuable intermediate or catalyst in the synthesis of complex molecules. The review by Alshamrani (2023) on pyridine-based Cu(II) complexes as anticancer agents exemplifies the potential of pyridine derivatives in catalyzing reactions that lead to biologically active compounds, suggesting a similar potential for the compound (Alshamrani, 2023).
Environmental and Analytical Chemistry Applications
The environmental persistence and effects of fluorinated compounds, which share some structural similarities with this compound, are well-documented. Studies on the degradation, analysis, and environmental impact of such compounds could inform research into the environmental behavior, analytical detection, and degradation pathways of this compound, highlighting its potential role in environmental science and safety assessments (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
5-(2,5-difluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTZOAFANBWLJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718602 |
Source


|
| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249608-12-5 |
Source


|
| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)








